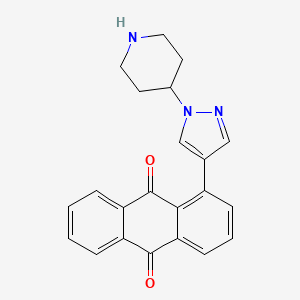![molecular formula C23H16ClF3N6O B12418012 8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AGI-43192 is a small molecule drug developed by Agios Pharmaceuticals, Inc. It is a potent inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme involved in the production of S-adenosylmethionine (SAM). This compound has shown potential in the treatment of central nervous system diseases and cancer .
Méthodes De Préparation
AGI-43192 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe exact details of the synthetic route and industrial production methods are proprietary and not publicly disclosed .
Analyse Des Réactions Chimiques
AGI-43192 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
AGI-43192 has several scientific research applications:
Chemistry: It is used to study the role of SAM regulation in various biochemical pathways.
Biology: It helps in understanding the metabolic processes involving MAT2A and SAM.
Medicine: It has potential therapeutic applications in treating central nervous system diseases and certain types of cancer.
Industry: It is used in the development of new drugs targeting MAT2A
Mécanisme D'action
AGI-43192 exerts its effects by inhibiting the activity of methionine adenosyltransferase 2A (MAT2A). This inhibition reduces the production of S-adenosylmethionine (SAM), a crucial methyl donor in various biochemical processes. The molecular targets and pathways involved include the MAT2A enzyme and the SAM-dependent methylation pathways .
Comparaison Avec Des Composés Similaires
AGI-43192 is compared with other MAT2A inhibitors such as AG-270 and AGI-41998. While AG-270 is a first-in-class MAT2A inhibitor, AGI-41998 is a brain-penetrant compound. AGI-43192 is unique in its ability to penetrate the blood-brain barrier, making it particularly useful for studying SAM regulation in the central nervous system .
Propriétés
Formule moléculaire |
C23H16ClF3N6O |
|---|---|
Poids moléculaire |
484.9 g/mol |
Nom IUPAC |
8-(4-chlorophenyl)-6-(2-methylindazol-5-yl)-2-(2,2,2-trifluoroethylamino)pyrido[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C23H16ClF3N6O/c1-32-10-14-8-17(6-7-18(14)31-32)33-11-15-9-28-22(29-12-23(25,26)27)30-20(15)19(21(33)34)13-2-4-16(24)5-3-13/h2-11H,12H2,1H3,(H,29,30) |
Clé InChI |
XXCYDSDPIJJBSI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C2C=C(C=CC2=N1)N3C=C4C=NC(=NC4=C(C3=O)C5=CC=C(C=C5)Cl)NCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


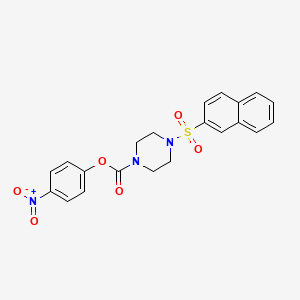

![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
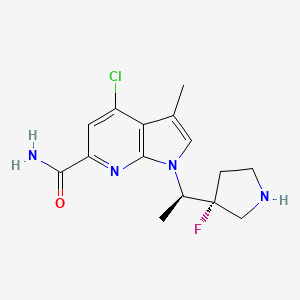
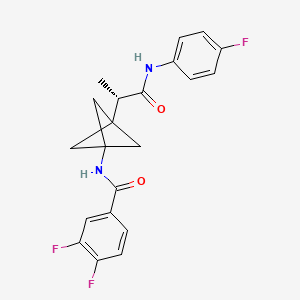
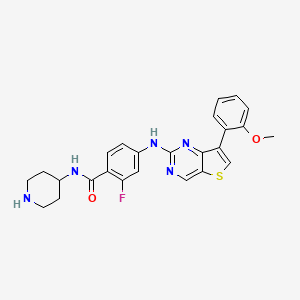
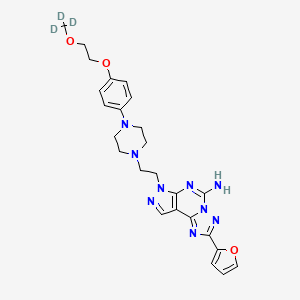
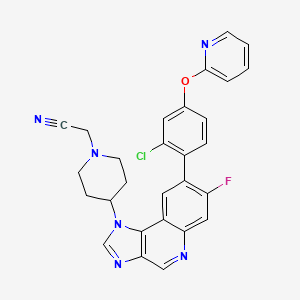
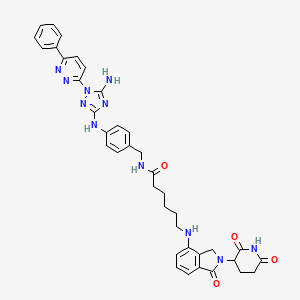
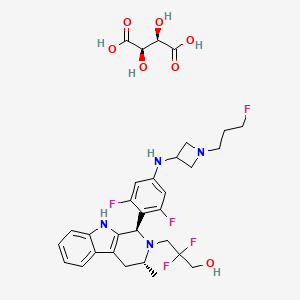
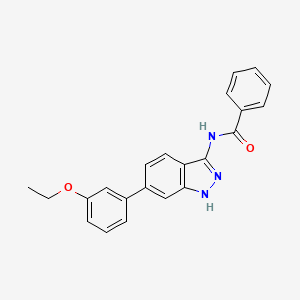
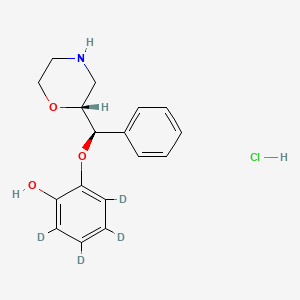
![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
